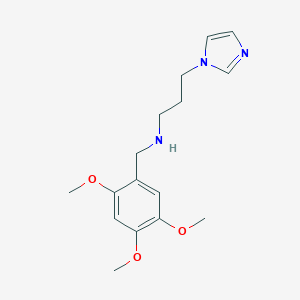
3-Acetyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole, commonly known as AMB, is a benzoxazole derivative with potential applications in the field of medicinal chemistry. AMB has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Mecanismo De Acción
The mechanism of action of AMB is not fully understood, but it is thought to involve the inhibition of various cellular pathways and signaling molecules. For example, AMB has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. AMB has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Additionally, AMB has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
AMB has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. For example, AMB has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. AMB has also been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Additionally, AMB has been shown to modulate the activity of various enzymes and transcription factors, including COX-2, MMPs, NF-κB, and activator protein-1 (AP-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMB in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular pathways and disease models. Additionally, AMB is relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, one limitation of using AMB is its potential toxicity and side effects, which may limit its use in certain experimental settings. Additionally, the mechanism of action of AMB is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on AMB. One area of interest is the development of more potent and selective derivatives of AMB that can be used as therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of AMB and its potential interactions with other cellular pathways and signaling molecules. Finally, more studies are needed to evaluate the safety and efficacy of AMB in animal models and clinical trials, with the ultimate goal of developing new treatments for human diseases.
Métodos De Síntesis
The synthesis of AMB involves the reaction of 4-methoxyaniline with acetic anhydride and 2-aminophenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including acetylation, cyclization, and dehydration, to yield AMB as a white crystalline solid. The purity of the product can be improved through recrystallization and purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
AMB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. AMB has also been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, AMB has been shown to have antiviral effects against a range of viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)-2H-1,3-benzoxazol-3-yl]ethanone |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-14-5-3-4-6-15(14)20-16(17)12-7-9-13(19-2)10-8-12/h3-10,16H,1-2H3 |
Clave InChI |
HDEFIGIQKKKZBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=O)N1C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)

